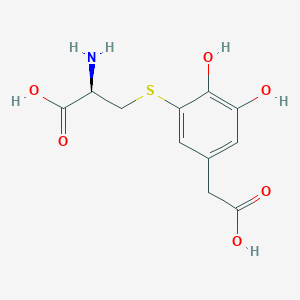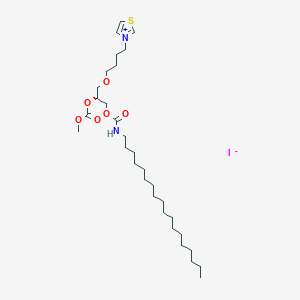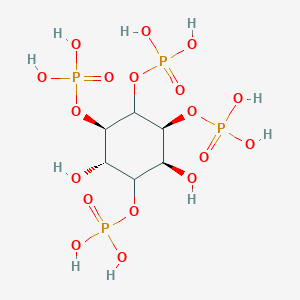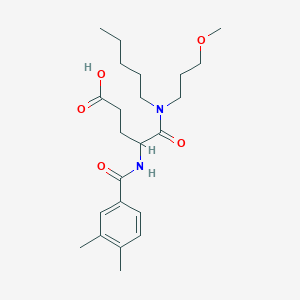
rac-(1R,2R)-2-Aminocyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide (R-ACCA) is a chiral compound that has been widely used in scientific research due to its unique properties. It is a cyclic amino acid that can exist in two enantiomeric forms, R and S, with R-ACCA being the biologically active form. R-ACCA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral compounds. It has been shown to selectively bind to certain proteins and enzymes, altering their activity and function. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to interact with the central nervous system, affecting neurotransmitter release and uptake.
Biochemical and Physiological Effects
rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to affect the activity of neurotransmitters, including dopamine and norepinephrine. In addition, rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has several advantages as a research tool, including its ability to selectively bind to proteins and enzymes, its chiral nature, and its wide range of biochemical and physiological effects. However, there are also limitations to its use in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of rac-(1R,2R)-2-Aminocyclohexanecarboxamide in scientific research. These include the development of new drugs and therapeutic agents, the study of protein-ligand interactions, and the synthesis of complex natural products and pharmaceuticals. In addition, further research is needed to fully understand the biochemical and physiological effects of rac-(1R,2R)-2-Aminocyclohexanecarboxamide and its potential applications in various research fields.
Synthesemethoden
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide can be synthesized through several methods, including enzymatic resolution, asymmetric synthesis, and chiral pool synthesis. The most commonly used method is enzymatic resolution, which involves the use of enzymes to selectively separate the R and S enantiomers. Asymmetric synthesis involves the use of chiral reagents to selectively form the R enantiomer. Chiral pool synthesis involves the use of a chiral starting material to synthesize the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been used in a variety of scientific research applications, including drug discovery, protein engineering, and asymmetric synthesis. It has been shown to be effective in the development of new drugs, as well as in the study of protein-ligand interactions. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














